1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

Catalog No.
S3011883
CAS No.
2247107-48-6
M.F
C6H8BrF3
M. Wt
217.029
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

CAS Number

2247107-48-6

Product Name

1-(Bromomethyl)-3-(trifluoromethyl)cyclobutane

IUPAC Name

1-(bromomethyl)-3-(trifluoromethyl)cyclobutane

Molecular Formula

C6H8BrF3

Molecular Weight

217.029

InChI

InChI=1S/C6H8BrF3/c7-3-4-1-5(2-4)6(8,9)10/h4-5H,1-3H2

InChI Key

PRQKIYIEBQBBIA-UHFFFAOYSA-N

SMILES

C1C(CC1C(F)(F)F)CBr

Solubility

not available

Limited Availability of Information:

Potential Applications based on Functional Groups:

In the absence of specific research on 1-(bromomethyl)-3-(trifluoromethyl)cyclobutane, we can speculate on potential applications based on the presence of two key functional groups in its structure:

  • Bromomethyl group: This group can act as a reactive electrophilic center, allowing for attachment of other molecules through various coupling reactions. This property could be useful in organic synthesis for the creation of more complex molecules.
  • Trifluoromethyl group: This electron-withdrawing group can influence the reactivity of the molecule and its interaction with other molecules. Trifluoromethyl groups are often found in pharmaceuticals and agrochemicals due to their ability to enhance potency and metabolic stability.

Molecular Structure Analysis

1-BM-3-CF3 has a four-membered ring structure called a cyclobutane. The cyclobutane ring is substituted with a bromomethyl group (CH2Br) at the first position (1-) and a trifluoromethyl group (CF3) at the third position (3-). The presence of the trifluoromethyl group introduces electron-withdrawing character to the molecule, while the bromomethyl group is a reactive site for further chemical modifications [].


Chemical Reactions Analysis

  • Substitution reactions: The bromomethyl group is susceptible to nucleophilic substitution reactions. This means it can be replaced by other nucleophiles (Nu) depending on the reaction conditions. For example, it could react with an alcohol (ROH) to form a bromomethyl ether (ROCH2Br).
CH2Br + ROH -> ROCH2Br + H+

    Elimination reactions

    Under strong basic conditions, the bromomethyl group can undergo elimination reactions to form a cyclobutene derivative.

    Addition reactions

    The trifluoromethyl group might participate in some addition reactions with strong Lewis acids.

XLogP3

3.1

Dates

Modify: 2023-08-17

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